Cyclohexanaminephenylcarbamate
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Overview
Description
Cyclohexanaminephenylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanaminephenylcarbamate can be synthesized through the reaction of cyclohexylamine with phenyl isocyanate. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane. The reaction can be represented as follows:
C6H11NH2+C6H5NCO→C6H11NHCOOC6H5
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as iron-chrome catalysts, can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanaminephenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and phenylcarbamic acid.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst such as alumina-based catalysts.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Cyclohexanone and phenylcarbamic acid.
Reduction: Cyclohexylamine and phenylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Cyclohexanaminephenylcarbamate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Mechanism of Action
The mechanism of action of cyclohexanaminephenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Cyclohexylamine: An aliphatic amine used as an intermediate in organic synthesis.
Phenylcarbamate: A related carbamate compound with similar chemical properties.
Carbamazepine: A carbamate derivative used as an anticonvulsant and mood stabilizer.
Uniqueness: Cyclohexanaminephenylcarbamate is unique due to its combination of cyclohexyl and phenyl groups, which impart distinct chemical and biological properties. Its stability, reactivity, and ability to modulate biological interactions make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
113395-47-4 |
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Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
cyclohexanamine;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C6H13N/c9-7(10)8-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5,8H,(H,9,10);6H,1-5,7H2 |
InChI Key |
MRHXKMVEOFQNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
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